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molecular formula C10H12O3 B1614839 4-(1-Hydroxyethyl)phenyl acetate CAS No. 53744-50-6

4-(1-Hydroxyethyl)phenyl acetate

Cat. No. B1614839
M. Wt: 180.2 g/mol
InChI Key: VZOVSXXHXIMTQX-UHFFFAOYSA-N
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Patent
US05084533

Procedure details

12 kg of 4-acetoxyacetophenone and 450 g of Pd/C catalyst (5% Pd on carbon) are charged in a 5-gal stirred reactor. The 4-acetoxyacetophenone is melted before charging in the reactor. After pressure testing with nitrogen, the reactor is charged with hydrogen at 100 psig and the reactor contents are heated to 60° C. After 8 hours, the heat is turned off to stop the reaction. The product analysis by gas chromatography gives 92.3% 4-acetoxyphenyl methylcarbinol, 1.8% 4-ethylphenyl acetate, 0.3% 4-acetoxyacetophenone, 1.6% ethylbenzene and the balance is due to other components.
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
450 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
1.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[H][H]>[Pd]>[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([CH3:1])[OH:3])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:2][CH3:1])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[CH2:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1]

Inputs

Step One
Name
Quantity
12 kg
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC(=O)C
Name
Quantity
450 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.3%
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.8%
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)OC(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.3%
Name
Type
product
Smiles
C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05084533

Procedure details

12 kg of 4-acetoxyacetophenone and 450 g of Pd/C catalyst (5% Pd on carbon) are charged in a 5-gal stirred reactor. The 4-acetoxyacetophenone is melted before charging in the reactor. After pressure testing with nitrogen, the reactor is charged with hydrogen at 100 psig and the reactor contents are heated to 60° C. After 8 hours, the heat is turned off to stop the reaction. The product analysis by gas chromatography gives 92.3% 4-acetoxyphenyl methylcarbinol, 1.8% 4-ethylphenyl acetate, 0.3% 4-acetoxyacetophenone, 1.6% ethylbenzene and the balance is due to other components.
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
450 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
1.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[H][H]>[Pd]>[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([CH3:1])[OH:3])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:2][CH3:1])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[CH2:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1]

Inputs

Step One
Name
Quantity
12 kg
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC(=O)C
Name
Quantity
450 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.3%
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.8%
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)OC(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.3%
Name
Type
product
Smiles
C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05084533

Procedure details

12 kg of 4-acetoxyacetophenone and 450 g of Pd/C catalyst (5% Pd on carbon) are charged in a 5-gal stirred reactor. The 4-acetoxyacetophenone is melted before charging in the reactor. After pressure testing with nitrogen, the reactor is charged with hydrogen at 100 psig and the reactor contents are heated to 60° C. After 8 hours, the heat is turned off to stop the reaction. The product analysis by gas chromatography gives 92.3% 4-acetoxyphenyl methylcarbinol, 1.8% 4-ethylphenyl acetate, 0.3% 4-acetoxyacetophenone, 1.6% ethylbenzene and the balance is due to other components.
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
450 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
1.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[H][H]>[Pd]>[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([CH3:1])[OH:3])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:2][CH3:1])=[CH:5][CH:6]=1)(=[O:12])[CH3:13].[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=[O:3].[CH2:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1]

Inputs

Step One
Name
Quantity
12 kg
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC(=O)C
Name
Quantity
450 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.3%
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.8%
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)OC(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.3%
Name
Type
product
Smiles
C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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